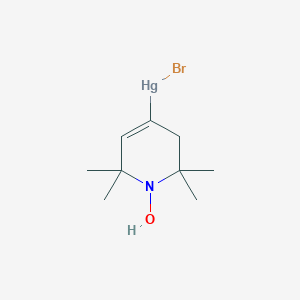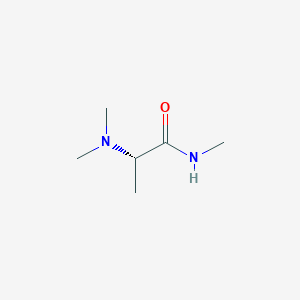
(2S)-2-(Dimethylamino)-N-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-(Dimethylamino)-N-methylpropanamide, also known as DMAMCL, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. This compound is a chiral amide that has been widely used as a building block in the synthesis of various organic compounds.
科学的研究の応用
(2S)-2-(Dimethylamino)-N-methylpropanamide has been used in various scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has been used as a chiral auxiliary in asymmetric synthesis, as a ligand in catalytic reactions, and as a building block in the synthesis of peptides and other biologically active compounds.
作用機序
The mechanism of action of (2S)-2-(Dimethylamino)-N-methylpropanamide is not well understood. However, it is believed to act as a nucleophile in various chemical reactions due to the presence of the dimethylamino group.
生化学的および生理学的効果
(2S)-2-(Dimethylamino)-N-methylpropanamide has not been extensively studied for its biochemical and physiological effects. However, studies have shown that it is relatively non-toxic and has low acute toxicity.
実験室実験の利点と制限
The advantages of using (2S)-2-(Dimethylamino)-N-methylpropanamide in lab experiments include its high purity, low toxicity, and ease of synthesis. However, its limitations include its high cost and limited availability.
将来の方向性
There are several future directions for the research and development of (2S)-2-(Dimethylamino)-N-methylpropanamide. One area of interest is the development of new synthetic methodologies using (2S)-2-(Dimethylamino)-N-methylpropanamide as a building block. Another area of interest is the exploration of the biological activity of (2S)-2-(Dimethylamino)-N-methylpropanamide and its potential applications in drug discovery. Additionally, the development of new applications for (2S)-2-(Dimethylamino)-N-methylpropanamide in the fields of catalysis, materials science, and organic synthesis is an area of interest for future research.
Conclusion
In conclusion, (2S)-2-(Dimethylamino)-N-methylpropanamide is a versatile and important chemical compound that has numerous applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of (2S)-2-(Dimethylamino)-N-methylpropanamide and its future applications.
合成法
(2S)-2-(Dimethylamino)-N-methylpropanamide can be synthesized using a variety of methods, including the reaction of N,N-dimethylformamide with methylmagnesium chloride, the reaction of N,N-dimethylformamide with trimethylaluminum, and the reaction of N-methylacetamide with dimethylamine. The most commonly used method for the synthesis of (2S)-2-(Dimethylamino)-N-methylpropanamide is the reaction of N,N-dimethylformamide with methylmagnesium chloride.
特性
CAS番号 |
116882-82-7 |
|---|---|
製品名 |
(2S)-2-(Dimethylamino)-N-methylpropanamide |
分子式 |
C6H14N2O |
分子量 |
130.19 g/mol |
IUPAC名 |
(2S)-2-(dimethylamino)-N-methylpropanamide |
InChI |
InChI=1S/C6H14N2O/c1-5(8(3)4)6(9)7-2/h5H,1-4H3,(H,7,9)/t5-/m0/s1 |
InChIキー |
RGBPJHSWUVULDH-YFKPBYRVSA-N |
異性体SMILES |
C[C@@H](C(=O)NC)N(C)C |
SMILES |
CC(C(=O)NC)N(C)C |
正規SMILES |
CC(C(=O)NC)N(C)C |
同義語 |
Propanamide, 2-(dimethylamino)-N-methyl-, (S)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



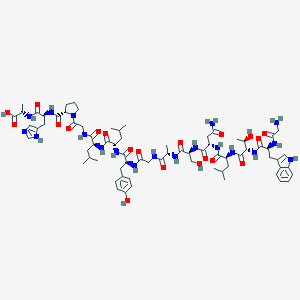

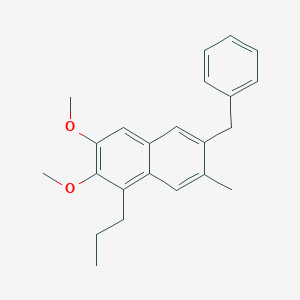
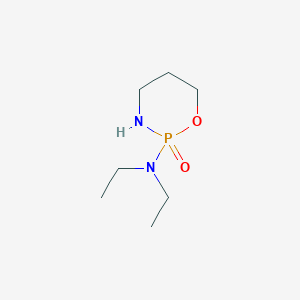
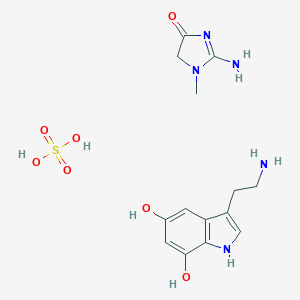


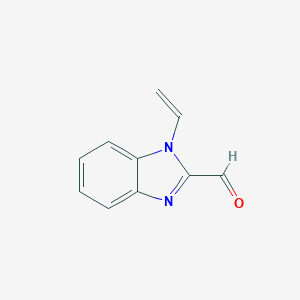
![5-(4-Chloro-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B48996.png)
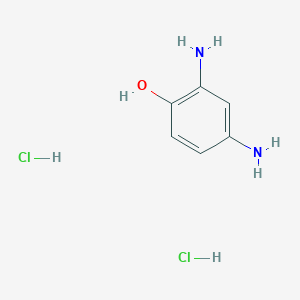
![2,3,4,5-Tetrabromo-6-[(4-hydroxyphenyl)-(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid](/img/structure/B49000.png)
![1-[2-(4-Methoxyphenyl)ethyl]pyridin-1-ium](/img/structure/B49002.png)
